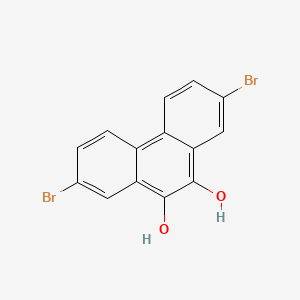

2,7-Dibromophenanthrene-9,10-diol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H8Br2O2 |

|---|---|

Molekulargewicht |

368.02 g/mol |

IUPAC-Name |

2,7-dibromophenanthrene-9,10-diol |

InChI |

InChI=1S/C14H8Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6,17-18H |

InChI-Schlüssel |

ARMZMPDXTZCYRW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C3C=CC(=CC3=C(C(=C2C=C1Br)O)O)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,7 Dibromophenanthrene 9,10 Diol

Precursor Synthesis: 2,7-Dibromophenanthrene-9,10-dione (B38369)

The primary route to obtaining 2,7-dibromophenanthrene-9,10-dione involves the direct bromination of the commercially available phenanthrene-9,10-dione (also known as phenanthraquinone).

Bromination of Phenanthrene-9,10-dione

The direct electrophilic bromination of phenanthrene-9,10-dione is a common method for introducing bromine atoms onto the phenanthrene (B1679779) framework. A specific method for synthesizing the 2,7-dibromo isomer has been reported. rsc.org In this procedure, phenanthrene-9,10-dione is dissolved in concentrated sulfuric acid (98% H₂SO₄), and N-bromosuccinimide (NBS) is added as the brominating agent. rsc.org The reaction mixture is stirred for several hours, resulting in the formation of the desired 2,7-dibromophenanthrene-9,10-dione, which can be isolated by filtration and purified by recrystallization from a solvent like DMSO. rsc.org This method has been reported to achieve a yield of 72%. rsc.org

The general mechanism for the bromination of phenanthrene-9,10-dione involves electrophilic aromatic substitution. The electron-deficient nature of the dione (B5365651) core directs the incoming electrophile to specific positions on the aromatic rings.

Regioselective Halogenation Strategies

Achieving regioselectivity in the halogenation of phenanthrene systems is a significant challenge due to the multiple available positions for substitution. uni-muenchen.de The synthesis of the specific 2,7-dibromo isomer requires conditions that favor substitution at these positions over others, such as the 3- and 6-positions.

The choice of brominating agent and solvent system is critical for controlling the regioselectivity. For instance, using N-bromosuccinimide in concentrated sulfuric acid directs the bromination to the 2- and 7-positions. rsc.org This is in contrast to other methods, such as using bromine in nitrobenzene (B124822) with a dibenzoyl peroxide initiator, which has been used to synthesize the 3,6-dibromo isomer. rsc.org The electron-withdrawing nature of the dione groups deactivates the phenanthrene system, and the specific directing effects of the solvent and reagent combination play a key role in determining the final positions of the bromine atoms. The development of such regioselective strategies is essential for the targeted synthesis of functionalized phenanthrene derivatives. nih.gov

Table 1: Synthesis of 2,7-Dibromophenanthrene-9,10-dione

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenanthrene-9,10-dione | N-Bromosuccinimide (NBS) | 98% Sulfuric Acid (H₂SO₄) | Stirring for 3 hours | 2,7-Dibromophenanthrene-9,10-dione | 72% | rsc.org |

Reduction Pathways to 2,7-Dibromophenanthrene-9,10-diol

Once the 2,7-dibromophenanthrene-9,10-dione precursor is synthesized, the next step is the reduction of the two ketone groups to hydroxyl groups to form the target diol.

Reductive Conversion of Phenanthrenediones to Diols

The conversion of a phenanthrenedione (a quinone) to a phenanthrenediol (a hydroquinone) is a standard reduction reaction in organic chemistry. This transformation involves the addition of two hydrogen atoms and two electrons to the dione. Various reducing agents can accomplish this conversion, with the choice often depending on the substrate's stability and the desired reaction conditions. acs.orgorganic-chemistry.org For substituted phenanthrenediones, such as the dibromo-derivatives, the reaction must be selective enough to reduce the ketone groups without affecting the carbon-bromine bonds or the aromatic system. A known method involves the allylation of 2,7-dibromo-phenanthrene-9,10-dione, which proceeds through the formation of the diol intermediate, yielding 9,10-diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol. nih.gov

Specific Reducing Agents and Reaction Conditions (e.g., Sn/HCl, Na₂S₂O₄)

Several reducing agents are suitable for the reduction of phenanthrenediones.

Sodium Dithionite (B78146) (Na₂S₂O₄): This is a common and effective reagent for reducing quinones to hydroquinones. acs.orgnih.gov In a typical procedure analogous to the reduction of the 3,6-dibromo isomer, 2,7-dibromophenanthrene-9,10-dione would be suspended in a solvent mixture like aqueous tetrahydrofuran (B95107) (THF). Sodium dithionite is then added, and the reaction is stirred until the starting material is consumed. acs.org The diol product can then be isolated and purified. Sodium dithionite is considered a plausible prebiotic reducing agent and is effective in aqueous systems. nih.govescholarship.org

Tin(II) Chloride (SnCl₂) or Tin metal in Hydrochloric Acid (Sn/HCl): This is a strong reducing system often used for the reduction of nitro groups to amines. sciencemadness.org While it is a powerful reducing agent capable of reducing quinones, its high acidity and strength might lead to side reactions or debromination in sensitive substrates. Its use would require careful optimization of reaction conditions to ensure the selective reduction of the ketone groups.

Sodium Borohydride (NaBH₄): This is a milder reducing agent that is also capable of reducing ketones to alcohols. numberanalytics.com It is often used for its selectivity and ease of handling. The reduction of phenanthrenequinone (B147406) with NaBH₄ can yield the corresponding diol. numberanalytics.com

The choice of reagent depends on factors like yield, selectivity, cost, and environmental impact. For the synthesis of this compound, sodium dithionite represents a well-documented and efficient choice. acs.org

Table 2: Representative Reduction of Dibromophenanthrenedione to Diol

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3,6-Dibromo-9,10-phenanthrenequinone | Sodium Dithionite (Na₂S₂O₄) | Aqueous THF | Stirring until homogeneous | 3,6-Dibromophenanthrene-9,10-diol (B3333246) | acs.org |

| Phenanthrene-9,10-dione | Allyl Bromide/Grignard | Not specified | Not specified | 9,10-Diallyl-9,10-dihydrophenanthrene-9,10-diol | nih.gov |

Comparative Analysis of Synthetic Routes

The synthesis of this compound relies on a two-stage approach: bromination followed by reduction.

Efficiency and Yield Considerations in Multi-Step Synthesis

The synthesis of this compound is typically a two-step process commencing from phenanthrene-9,10-dione. The first step involves the regioselective bromination of the phenanthrene core, followed by the reduction of the dione to the desired diol.

The second step is the reduction of the 1,2-dione functionality of 2,7-dibromophenanthrene-9,10-dione to the corresponding 9,10-diol. A common reducing agent for similar transformations is sodium hydrosulfite (Na₂S₂O₄). For instance, the reduction of the analogous 2,7-diiodophenanthrenequinone to 2,7-diiodophenanthrene-9,10-diol is successfully achieved using this reagent. semanticscholar.org This suggests a viable and efficient pathway for the synthesis of the target dibromo-diol.

Furthermore, reactions involving the dione precursor can proceed with high efficiency. For example, the allylation of 2,7-dibromo-9,10-phenanthrenedione to form 9,10-diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol has been reported with a high yield of 94%. nih.gov While this produces a derivative, it highlights the reactivity of the dione and the potential for high-yielding transformations at the carbonyl carbons.

The following table summarizes the yields for key reactions in the synthesis and derivatization of this compound.

| Reaction | Starting Material | Product | Yield (%) |

| Bromination | Phenanthrene-9,10-dione | 2,7-Dibromophenanthrene-9,10-dione | >90 |

| Allylation | 2,7-Dibromo-9,10-phenanthrenedione | 9,10-Diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol | 94 |

Stereochemical Control in Diol Formation

The reduction of the prochiral carbonyl groups in 2,7-dibromophenanthrene-9,10-dione to hydroxyl groups introduces two new stereocenters at the C9 and C10 positions. This can result in the formation of two diastereomers: the cis-diol, where the hydroxyl groups are on the same side of the phenanthrene plane, and the trans-diol, where they are on opposite sides.

The stereochemical outcome of the reduction is highly dependent on the reagents and reaction conditions employed. For related phenanthrene derivatives, the "trans-" configuration is a noted stereochemical possibility, indicating that the hydroxyl groups are positioned on opposite sides of the molecule's plane. ontosight.ai The relative orientation of these hydroxyl groups significantly influences the physical, chemical, and potentially the biological properties of the molecule.

While standard chemical reductions may lead to a mixture of diastereomers, enzymatic reactions can offer a high degree of stereoselectivity. For example, the metabolism of phenanthrene by certain enzymes is known to produce specific stereoisomers of its diol metabolites. nih.gov Although specific enzymatic reductions for 2,7-dibromophenanthrene-9,10-dione are not extensively documented in the reviewed literature, this approach represents a potential avenue for achieving high stereochemical control in the formation of a single diastereomer of this compound. The choice of reducing agent and the potential application of biocatalysis are therefore critical considerations for controlling the stereochemistry of the final diol product.

Chemical Reactivity and Derivatization Strategies of 2,7 Dibromophenanthrene 9,10 Diol

Reactivity of Bromine Substituents in 2,7-Dibromophenanthrene-9,10-diol

The bromine atoms at the 2- and 7-positions of the phenanthrene (B1679779) core are pivotal for extending the molecule's π-conjugated system. These positions are amenable to various palladium-catalyzed cross-coupling reactions, enabling the construction of larger, more complex molecular architectures for applications in materials science. ossila.com

Cross-Coupling Reactions for Extended Conjugation

Cross-coupling reactions are a cornerstone for derivatizing this compound and its analogues. The carbon-bromine bonds serve as handles for forming new carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of semiconducting small molecules, oligomers, and polymers. ossila.com

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a powerful tool for extending the conjugation of the phenanthrene core. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While direct examples with this compound are specific, the reactivity is well-documented for closely related phenanthrene derivatives. For instance, the analogous 3,6-dibromophenanthrene-9,10-diol (B3333246) derivatives readily undergo Sonogashira coupling to introduce alkynyl substituents. acs.org Similarly, diiodo-phenanthrene-9,10-diol, a related halogenated precursor, effectively participates in Sonogashira reactions to conjugate tetraphenylethene (TPE) units to the phenanthrene core, creating novel materials with aggregation-induced emission properties. semanticscholar.org

Research on related brominated phenanthrenes demonstrates the general applicability of this reaction for creating complex aromatic structures. rsc.org These reactions are crucial for synthesizing molecular wires, macrocycles, and polymers with tailored electronic and photophysical properties. acs.org

Table 1: Representative Sonogashira Coupling on Halogenated Phenanthrene Derivatives

| Starting Material | Reagents & Conditions | Product | Research Focus | Citation |

|---|---|---|---|---|

| 3,6-Dibromophenanthrene-9,10-derivatives | Terminal alkynes, Pd catalyst, CuI co-catalyst | 3,6-Dialkynylphenanthrene derivatives | Synthesis of phenanthrylene-butadiynylene macrocycles | acs.org |

| 2,7-Diiodophenanthrene-9,10-diol derivative | TPE-boronic acid, Pd catalyst | Tetraphenylethene-conjugated phenanthrene | Bio-imaging applications and AIE-active derivatives | semanticscholar.org |

The Suzuki-Miyaura coupling reaction is another key strategy for functionalizing the C-Br bonds of the phenanthrene scaffold. This reaction pairs the brominated substrate with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex to form a new carbon-carbon bond. db-thueringen.de This method has been successfully applied to various brominated phenanthrenes to introduce aryl substituents. beilstein-journals.org For example, the Suzuki-Miyaura coupling is a key step in building biaryl bonds necessary for the synthesis of certain phenanthrenequinone (B147406) derivatives. researchgate.net This reaction is instrumental in creating π-extended systems, such as triphenylene-based triptycenes, from related polycyclic aromatic precursors. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling on Brominated Aromatic Scaffolds

| Substrate Type | Coupling Partner | Catalyst System | Product Type | Application/Focus | Citation |

|---|---|---|---|---|---|

| Brominated Phenanthrenes | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted phenanthrenes | Synthesis of functionalized phenanthrene derivatives | |

| Chloro-substituted BN-phenanthrene | Phenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Aryl-substituted BN-phenanthrenes | Synthesis of substituted BN-phenanthrenes | beilstein-journals.org |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling aryl halides with amines under palladium catalysis. This reaction is highly versatile for introducing nitrogen-containing functional groups onto the phenanthrene skeleton, which can significantly alter the electronic and photophysical properties of the molecule. beilstein-journals.org While specific applications on this compound are not extensively detailed, the strategy is well-established for a variety of brominated phenanthrenes and related polycyclic aromatic hydrocarbons. beilstein-journals.orgvulcanchem.com For instance, this method has been used to synthesize amino-substituted BN-phenanthrenes and to build up fused pyrrole (B145914) ring systems from brominated precursors. beilstein-journals.orgbeilstein-journals.org The reaction can also be adapted for the synthesis of non-symmetrical azoarenes from (pseudo)haloaromatics and arylhydrazines. nih.gov

Halogen Bonding Interactions in Molecular Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In molecules like this compound, the bromine atoms can potentially participate in such interactions, directing the self-assembly of molecules in the solid state to form well-ordered crystalline structures or supramolecular polymers. These interactions are influential in crystal engineering and the design of materials with specific packing motifs. While the bromine atoms on the phenanthrene core are available for such interactions, specific studies detailing halogen bonding in the molecular assembly of this compound itself are not prominent in the surveyed literature.

Transformations of the 9,10-Hydroxyl Groups

The vicinal diol functionality at the 9- and 10-positions offers another site for chemical modification. These hydroxyl groups are nucleophilic and can undergo a variety of transformations, including etherification and rearrangement reactions. cymitquimica.com Their presence also allows for hydrogen bonding, influencing solubility and intermolecular interactions. cymitquimica.com

One notable transformation is the allylation of the corresponding 2,7-dibromophenanthrene-9,10-dione (B38369) precursor, which, after reduction, yields 9,10-diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol. nih.gov This diol can then undergo further reactions, such as direct dehydroxylation using a silane (B1218182) reagent promoted by a Lewis acid like B(C₆F₅)₃, to yield the corresponding 9,10-diallylphenanthrene. nih.gov

Another common transformation is etherification. The hydroxyl groups of the diol can be alkylated to enhance the solubility of the resulting derivatives in organic solvents. semanticscholar.org For example, 3,6-dibromophenanthrene-9,10-diol has been converted to its bis(2-(2-methoxyethoxy)ethoxy) derivative by heating with 1-bromo-2-(2-methoxyethoxy)ethane (B10149) and potassium carbonate in DMF. acs.org This strategy is useful for tuning the physical properties of the molecule without altering the reactive bromine sites intended for subsequent cross-coupling reactions.

Table 3: Selected Transformations of Phenanthrene-9,10-diol Derivatives

| Starting Material | Reagents & Conditions | Product | Transformation Type | Citation |

|---|---|---|---|---|

| 2,7-Dibromophenanthrene-9,10-dione | 1. Allyl Grignard or Triallylborane 2. Reduction | 9,10-Diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol | Allylation | nih.gov |

| 9,10-Diallyl-9,10-dihydrophenanthrene-9,10-diol | Et₃SiH, B(C₆F₅)₃, DCM | 9,10-Diallylphenanthrene | Dehydroxylation | nih.gov |

| 2,7-Diiodophenanthrene-9,10-diol | Iodomethane (B122720), Potassium hydroxide (B78521) | 2,7-Diiodo-9,10-dimethoxyphenanthrene | Etherification (Methylation) | semanticscholar.org |

Etherification and Esterification Reactions (e.g., Alkylation with Iodomethane)

The hydroxyl groups of this compound are amenable to functionalization through etherification and esterification. These reactions are crucial for modifying the molecule's solubility and electronic characteristics. Alkylation of the diol's hydroxyl groups is a common strategy to enhance solubility in organic solvents, which is often a prerequisite for its use in materials science applications. semanticscholar.org

A typical etherification involves the reaction of the diol with an alkyl halide in the presence of a base. For instance, the related compound 2,7-diiodophenanthrene-9,10-diol undergoes etherification with iodomethane using potassium hydroxide as the base. semanticscholar.org Similarly, the isomeric 3,6-dibromophenanthrene-9,10-diol can be alkylated with reagents like 1-bromodecane (B1670165) or 1-bromo-2-(2-methoxyethoxy)ethane in the presence of bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). acs.org These reactions yield 9,10-dialkoxyphenanthrene derivatives, which can be used as building blocks for larger structures like macrocycles. acs.org

Table 1: Examples of Etherification Reactions on Dibromophenanthrene-9,10-diols

| Reactant | Reagents | Base | Product | Reference |

|---|---|---|---|---|

| 3,6-Dibromophenanthrene-9,10-diol | 1-bromo-2-(2-methoxyethoxy)ethane | K₂CO₃ | 3,6-Dibromo-9,10-bis(2-(2-methoxyethoxy)ethoxy)phenanthrene | acs.org |

| 3,6-Dibromophenanthrene-9,10-diol | 1-Bromodecane | KOH | 3,6-Dibromo-9,10-bis(decyloxy)phenanthrene | acs.org |

| 2,7-Diiodophenanthrene-9,10-diol | Iodomethane | KOH | 2,7-Diiodo-9,10-dimethoxyphenanthrene | semanticscholar.org |

Condensation Reactions with Diamines (Relevant to dione (B5365651) precursor for quinoxaline (B1680401) formation)

A significant application of this compound involves its use as a precursor to 2,7-dibromophenanthrene-9,10-dione. This dione is a valuable intermediate for synthesizing quinoxaline derivatives through condensation reactions with aromatic diamines. ossila.com The reaction, a Schiff base condensation, involves the two carbonyl groups of the dione reacting with the two amino groups of a diamine to form a new pyrazine (B50134) ring fused to the phenanthrene framework. rsc.org

This strategy is widely employed to construct complex, nitrogen-rich polycyclic aromatic systems. For example, the condensation of 2,7-dibromophenanthrene-9,10-dione with 5-bromopyridine-2,3-diamine results in the formation of 2,7,12-tribromodibenzo[f,h]pyrido[2,3-b]quinoxaline. rsc.org Similarly, reactions with benzene-1,2-diamine can be used to tune the photoelectric functions of polymers. researchgate.net This method provides a direct pathway to phenanthrene-fused pyrazines, which are of interest in materials science. thieme-connect.de

Table 2: Quinoxaline Formation via Condensation Reactions

| Dione Precursor | Diamine Reactant | Resulting System | Reference |

|---|---|---|---|

| 2,7-Dibromophenanthrene-9,10-dione | 5-Bromopyridine-2,3-diamine | Dibenzo[f,h]pyrido[2,3-b]quinoxaline derivative | rsc.org |

| 2,7-Dibromophenanthrene-9,10-dione | Benzene-1,2-diamine | Dibenzo[a,c]phenazine derivative | researchgate.net |

| Phenanthrene-9,10-dione | 2-Nitrodibenzofuran-1-amine (under reductive conditions) | Fused pyrazine | thieme-connect.de |

Cyclization Reactions for Macrocycle and Supramolecular Framework Formation

This compound and its derivatives are instrumental in the construction of macrocycles and complex supramolecular assemblies. The diol serves as a rigid building block that can be elaborated and then subjected to cyclization reactions.

One key strategy involves converting the diol into a derivative suitable for coupling reactions. For example, the isomeric 3,6-dibromophenanthrene-9,10-diol can be derivatized and used in Sonogashira cross-coupling reactions to produce diynes. acs.org The subsequent oligocyclization of these diynes under specific conditions can lead to the formation of triangular phenanthrene-butadiynylene macrocycles. acs.org Another approach involves a potassium-templated cyclization of 3,6-dibromophenanthrene-9,10-diol with reagents like hexethylene glycol ditosylate. pnas.org This reaction forms a phenanthrene-fused crown ether structure, which can act as a component in self-assembled rhomboidal metallacycles. pnas.org

Formation of Functionalized Derivatives

The derivatization of this compound paves the way for a host of functionalized molecules with applications in materials science and supramolecular chemistry. The bromine atoms at the 2 and 7 positions provide sites for further cross-coupling reactions, while the diol functionality allows for the introduction of diverse chemical entities.

Synthesis of Phenanthrene-Crown Ether Conjugates

The phenanthrene framework can be integrated into macrocyclic structures like crown ethers, leading to conjugates with unique host-guest recognition capabilities. A synthetic pathway to such conjugates starts with the diol precursor. For instance, 3,6-dibromophenanthrene-9,10-diol is treated with hexethylene glycol ditosylate in a potassium-templated cyclization reaction. pnas.org This step yields a 3,6-dibromophenanthrene-21-crown-7 intermediate. pnas.org This molecule combines the rigid phenanthrene unit with a flexible crown ether loop, making it a valuable building block for constructing more elaborate supramolecular systems, such as emissive metallacycles that can be tuned for applications like white-light emission. pnas.org

Incorporation into Complex Polycyclic Aromatic Systems

This compound is a key starting point for synthesizing larger, more complex polycyclic aromatic compounds (PACs). The functionalization of PACs is often challenging, but using orthoquinones derived from diols provides a reliable synthetic handle. nih.gov

One strategy involves the allylation of 2,7-dibromophenanthrene-9,10-dione (the oxidized form of the diol) to produce 9,10-diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol. nih.gov This new diol can then undergo a series of transformations, including pinacol (B44631) rearrangement and ring-closing metathesis, to create annulated PACs. nih.gov Furthermore, the condensation of the dione with diamines, as mentioned previously, directly leads to the formation of complex N-rich polycyclic systems like dibenzo[f,h]pyrido[2,3-b]quinoxalines and π-extended helicenes. rsc.orgresearchgate.net These larger systems are investigated for their unique electronic and chiroptical properties. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,7 Dibromophenanthrene 9,10 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, connectivity, and environment of individual atoms.

Proton NMR provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In the case of 9,10-Diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol , the ¹H NMR spectrum offers a clear picture of its distinct proton environments. mdpi.com

The aromatic region of the spectrum is particularly informative. The symmetrical nature of the 2,7-dibromo substitution pattern simplifies the signals. The protons on the phenanthrene (B1679779) core appear as a doublet and a multiplet, consistent with their respective positions and couplings. The hydroxyl (-OH) protons typically present as a singlet, whose chemical shift can be concentration-dependent. The allyl groups introduce characteristic signals for the vinyl and methylene (B1212753) protons, which appear as multiplets and doublets of doublets, respectively, due to complex spin-spin coupling. mdpi.com

¹H NMR Data for 9,10-Diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.65 | d | 2H | Aromatic |

| 7.53–7.46 | m | 4H | Aromatic |

| 5.60–5.49 | m | 2H | Allyl (CH) |

| 5.13–4.97 | m | 4H | Allyl (=CH₂) |

| 2.61 | dd | 2H | Allyl (CH₂) |

| 2.24 | s | 2H | Hydroxyl (OH) |

| 2.24–2.18 | m | 2H | Allyl (CH₂) |

Data sourced from a 400 MHz spectrum in CDCl₃. mdpi.com

Carbon-13 NMR maps the carbon framework of a molecule. For 9,10-Diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol , the ¹³C NMR spectrum confirms the presence of all 20 carbon atoms in their unique chemical environments. mdpi.com

The spectrum shows distinct signals for the aromatic carbons, with those bonded to bromine appearing at characteristic chemical shifts. The carbons of the central diol (C9, C10) are observed in the aliphatic region, typically around 77.7 ppm. The allyl group carbons are also clearly resolved, corresponding to the sp²-hybridized vinyl carbons and the sp³-hybridized methylene carbon. mdpi.com

¹³C NMR Data for 9,10-Diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 141.9 | Aromatic C |

| 133.1 | Aromatic C |

| 131.2 | Aromatic C |

| 130.3 | Aromatic C |

| 129.0 | Aromatic C |

| 125.4 | Aromatic C |

| 122.5 | Aromatic C (C-Br) |

| 120.4 | Allyl (=CH₂) |

| 77.7 | Diol (C-OH) |

| 40.0 | Allyl (CH₂) |

Data sourced from a 100 MHz spectrum in CDCl₃. mdpi.com

While specific 2D NMR spectra for 2,7-Dibromophenanthrene-9,10-diol and its derivatives are not detailed in the surveyed literature, their application is indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks. For instance, it would confirm the connectivity between the methylene and vinyl protons within the allyl groups and trace the coupling pathways among the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for piecing together the molecular framework, for example, by showing correlations from the allyl methylene protons to the C9/C10 diol carbons, confirming the attachment point of the allyl groups to the phenanthrene core.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although a specific IR spectrum for this compound is not provided in the searched results, the expected absorption bands can be predicted based on its structure. Data from the related isomer, 1,8-Dibromo-9,10-dihydrophenanthrene-9,10-diol , shows characteristic hydroxyl peaks at 3566 and 3396 cm⁻¹, confirming the presence of the diol functional group. rsc.org

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600–3200 | O-H stretching | Hydroxyl (Diol) |

| 3100–3000 | C-H stretching | Aromatic C-H |

| 1620–1450 | C=C stretching | Aromatic Ring |

| 1250–1000 | C-O stretching | Secondary Alcohol |

| 700–500 | C-Br stretching | Aryl Bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The phenanthrene core of this compound contains an extended π-system that absorbs UV light, leading to π→π* transitions.

While a specific spectrum for the title compound is not available, the parent 9,10-dihydrophenanthrene (B48381) structure is known to have an excitation peak around 262 nm. aatbio.com The presence of bromine atoms and hydroxyl groups on the phenanthrene skeleton is expected to act as auxochromes, causing a bathochromic (red) shift to longer wavelengths due to their electron-donating effects, which extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's formula.

For the derivative 9,10-Diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol , HRMS analysis confirms its elemental composition. The observed mass of the sodium adduct ([M+Na]⁺) matches the calculated mass, validating the chemical formula C₂₀H₁₈Br₂O₂Na. mdpi.com This technique is essential for confirming the successful synthesis of the target molecule.

HRMS Data for 9,10-Diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol

| Ion | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M+Na]⁺ | 472.9552 | 472.9565 | C₂₀H₁₈Br₂O₂Na |

Data obtained via Electrospray Ionization (ES+). mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For complex organic molecules like this compound, this technique provides crucial insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.

The crystal structure of 2,7-Dibromophenanthrene-9,10-dione (B38369) reveals a planar molecular geometry. In the solid state, these molecules are likely to arrange in a manner that maximizes favorable intermolecular interactions, such as halogen bonding and π-π stacking. The bromine atoms at the 2 and 7 positions are electron-rich and can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. Furthermore, the extended aromatic system of the phenanthrene core promotes π-π stacking interactions, where the electron clouds of adjacent molecules overlap, contributing to the stability of the crystal lattice.

A summary of the crystallographic data for a related derivative is presented in the table below.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 9,10-diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol | Monoclinic | P2₁/c | Hydrogen bonding, Halogen bonding |

Data for 9,10-diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol is used as a proxy to infer potential interactions in the target compound.

The phenanthrene-9,10-diol core, when substituted at the 2 and 7 positions, can be considered a biphenyl (B1667301) analogue. Rotation around the C9-C10 single bond is restricted, but the key stereochemical feature arises from the potential for atropisomerism due to hindered rotation around the C4a-C4b bond of the biphenyl-like core, especially with bulky substituents. However, in the case of 2,7-dibromo substitution, the substituents are relatively distant from the biphenyl linkage, making stable atropisomers at room temperature less likely compared to, for example, 4,5-disubstituted phenanthrenes.

Nonetheless, the stereochemistry of the hydroxyl groups at the 9 and 10 positions is a critical aspect. These can exist as either syn or anti diastereomers. In the solid state, X-ray crystallography can definitively establish the relative stereochemistry of these diols. For instance, in the crystal structure of 9,10-diallyl-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol, the hydroxyl groups could adopt a specific orientation that is stabilized by the crystal packing forces.

The concept of atropisomerism becomes highly relevant in more sterically hindered phenanthrene derivatives. For instance, studies on 4,5-disubstituted-9,10-dihydrophenanthrenes have shown that bulky substituents can lead to stable atropisomers with significant barriers to rotation. acs.org This highlights the importance of substituent position in dictating the stereochemical behavior of the phenanthrene scaffold.

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of enantiomers and for studying conformational changes in chiral molecules.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For a molecule like this compound, which can exist as enantiomers if resolved, CD spectroscopy would be a primary tool for their characterization.

While specific CD spectra for enantiopure this compound are not documented in the literature, the chiroptical properties of related chiral phenanthrene derivatives can provide a framework for understanding its potential CD signature. The CD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the phenanthrene chromophore. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the enantiomers. For instance, studies on other chiral phenanthrene derivatives have shown that the helicity of the aromatic system is a major determinant of the CD spectrum.

Circularly Polarized Luminescence (CPL) is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. CPL provides information about the stereochemistry of the excited state of a molecule.

For a chiral derivative of this compound, CPL spectroscopy would be a powerful technique to investigate its excited-state properties. The luminescence dissymmetry factor (g_lum), which is the ratio of the circularly polarized component to the total emission, is a key parameter obtained from CPL studies. The value of g_lum is highly sensitive to the geometry and electronic nature of the excited state.

The field of CPL has seen significant advancements, with applications in 3D displays, security inks, and bio-imaging. uzh.chnih.gov The development of new chiral materials with strong CPL is an active area of research. While no CPL data for this compound is currently available, the rigid and potentially chiral nature of its derivatives makes them interesting candidates for future CPL studies. The introduction of bromine atoms could also influence the emission properties through the heavy-atom effect, potentially enhancing phosphorescence, which could also be circularly polarized.

In-depth Analysis of this compound Reveals Research Gaps

A thorough investigation into the computational and theoretical properties of the chemical compound this compound has revealed a significant lack of specific research data within the public domain. While information is available for the related compound 2,7-Dibromophenanthrene-9,10-dione, detailed theoretical studies on the diol form are not presently accessible. This includes a scarcity of published findings on its geometry optimization, electronic structure, and predicted spectroscopic properties.

Initial searches provided basic computed data for 2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol, such as its molecular weight of 370.03 g/mol . nih.gov However, in-depth computational analyses as specified in the research outline could not be located. For instance, there is no available literature detailing its optimized molecular geometry, conformational analysis, or the distribution of electron density and molecular orbitals derived from quantum chemical calculations like Density Functional Theory (DFT).

Similarly, theoretical predictions of its spectroscopic characteristics remain largely unexplored in available scientific literature. There is a lack of data concerning theoretical Nuclear Magnetic Resonance (NMR) chemical shift calculations, as well as simulations of its Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectra. While studies on other isomers, such as 3,6-dibromophenanthrene (B169145) derivatives, occasionally mention the use of DFT and UV-vis spectroscopy, these findings are not transferable to the 2,7-dibromo isomer. acs.org

The precursor, 2,7-Dibromophenanthrene-9,10-dione, is a known intermediate in the synthesis of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ossila.com However, the specific computational and theoretical investigations into its reduced diol form, this compound, are absent from the reviewed sources.

This highlights a clear gap in the scientific literature, indicating that the detailed computational and theoretical characterization of this compound represents an open area for future research.

Computational and Theoretical Investigations of 2,7 Dibromophenanthrene 9,10 Diol

Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.netbohrium.com For a molecule like 2,7-Dibromophenanthrene-9,10-diol, TD-DFT calculations can predict its electronic absorption spectra, including the energies and intensities of electronic transitions. These calculations are crucial for understanding the photophysical properties of the molecule and its derivatives, which are often designed for applications in organic electronics like OLEDs. ossila.com

The method involves calculating the response of the electron density to a time-dependent electromagnetic field, which allows for the determination of excitation energies and oscillator strengths. diva-portal.org For instance, TD-DFT studies on similar aromatic systems, such as phenanthrene (B1679779) derivatives and other polycyclic aromatic hydrocarbons, have successfully predicted their UV-Vis spectra and provided insights into the nature of their electronic transitions (e.g., π → π* or n → π*). researchgate.net

In the case of this compound, TD-DFT would elucidate how the bromo- and hydroxyl-substituents influence the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting the absorption and emission properties. ossila.com The calculations can be performed in various solvents using models like the Polarizable Continuum Model (PCM) to simulate solvatochromic effects. researchgate.netbohrium.com This theoretical data is invaluable for designing molecules with specific light-absorbing or emitting characteristics for materials science applications. researchgate.net

Table 1: Representative TD-DFT Calculation Outputs for an Aromatic Molecule

This table illustrates typical data obtained from TD-DFT calculations. Specific values for this compound would require dedicated computational studies.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.10 | 400 | 0.15 | HOMO -> LUMO |

| S2 | 3.54 | 350 | 0.02 | HOMO-1 -> LUMO |

Reaction Mechanism Studies

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient species and high-energy intermediates that are difficult to observe experimentally.

Transition State Analysis for Derivatization Reactions

Transition State (TS) analysis is a cornerstone of computational reaction mechanism studies. It involves locating the first-order saddle point on the potential energy surface that connects reactants and products. diva-portal.org The energy of this transition state determines the activation energy barrier of the reaction.

For this compound, derivatization reactions are common, such as etherification of the diol groups or cross-coupling reactions at the bromine sites. acs.org For example, in the synthesis of oxazole (B20620) derivatives from the related 2,7-dibromophenanthrene-9,10-dione (B38369), computational analysis could be used to model the reaction pathway, including the intermediates and transition states involved in the cyclization process. acs.org Similarly, the mechanism for the photocatalytic synthesis of quinolines sensitized by phenanthrenequinone (B147406) involves several radical intermediates and transition states that can be computationally modeled. acs.org

By calculating the geometries and energies of reactants, products, intermediates, and transition states, a complete energy profile for a derivatization reaction can be constructed. This analysis helps in understanding reaction kinetics, predicting the feasibility of a proposed reaction pathway, and designing catalysts or reaction conditions to improve yields and selectivity. acs.org

Stereochemical Pathway Elucidation

Computational methods are particularly valuable for elucidating the stereochemical outcomes of reactions. For molecules like this compound, which can be precursors to chiral molecules, understanding the stereochemical pathway is critical. The diol can be used to synthesize atropisomeric compounds, which exhibit axial chirality due to hindered rotation around a single bond. researchgate.net

Computational studies, often combining DFT with methods to calculate chiroptical properties like Electronic Circular Dichroism (ECD), can predict the absolute configuration of enantiomers. researchgate.netmdpi.com By comparing calculated ECD spectra with experimental data, the stereochemistry of chiral products can be confidently assigned. mdpi.com

Furthermore, computational modeling can determine the rotational barriers around bonds to assess the stability of atropisomers. researchgate.net For related 9,10-dihydrophenanthrene (B48381) derivatives, computational studies have successfully calculated the inversion barriers between enantiomers, indicating whether they are stable enough to be isolated at room temperature. researchgate.netresearchgate.net These theoretical insights are crucial for the development of chiral materials for applications in asymmetric catalysis and chiroptical devices.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into complex processes that occur over time, such as aggregation and conformational changes. nih.gov

Intermolecular Interactions and Aggregation Behavior

The aggregation of molecules in solution or the solid state is governed by a complex interplay of intermolecular forces, including hydrogen bonding, π–π stacking, and halogen bonding. rsc.orgresearchgate.net this compound possesses functional groups capable of all these interactions: the hydroxyl groups can act as hydrogen bond donors and acceptors, the phenanthrene core allows for π–π stacking, and the bromine atoms can participate in halogen bonding.

MD simulations can model the self-assembly of multiple molecules over time to predict their aggregation propensity and preferred packing arrangements. nih.govchemrxiv.orgrsc.org Hirshfeld surface analysis, derived from crystallographic data but also applicable to computed structures, can be used to visualize and quantify the different types of intermolecular contacts, revealing the dominant forces driving aggregation. acgpubs.org For example, a study on 3,9-dibromophenanthrene (B3054704) used this method to quantify Br···H, C···C, and C···H interactions, highlighting the importance of these contacts in the crystal packing. acgpubs.org Similar analyses for this compound would reveal how the specific substitution pattern directs its supramolecular assembly.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Role in Aggregation |

|---|---|---|---|

| Hydrogen Bonding | -OH --- -OH | 15-40 | Directional, strong; forms chains or networks |

| π–π Stacking | Phenanthrene core | 5-20 | Non-directional; promotes face-to-face packing |

| Halogen Bonding | C-Br --- O | 5-25 | Directional; contributes to specific crystal packing |

Host-Guest Complexation Dynamics

The rigid, π-conjugated structure of phenanthrene derivatives makes them attractive building blocks for constructing larger macrocyclic hosts for molecular recognition applications. mdpi.com While this compound itself is not a macrocycle, it is a key precursor for creating them. acs.orgpnas.org These macrocycles can form host-guest complexes with smaller molecules (guests).

MD simulations are an essential tool for studying the dynamics of host-guest complexation. rsc.org These simulations can model the process of a guest molecule entering and binding within the cavity of a host. By calculating the free energy of binding (ΔG_bind), MD can predict the stability of the complex and the selectivity of a host for different guests. acs.org Such simulations provide detailed information on the specific interactions (e.g., C-H···π, π–π) that stabilize the complex and the conformational changes that may occur in both the host and guest upon binding. rsc.org This knowledge is vital for the rational design of new synthetic receptors with high affinity and selectivity for specific target molecules. mdpi.comacs.org

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Methodologies

Future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic routes to 2,7-Dibromophenanthrene-9,10-diol. Current methods often involve the reduction of the corresponding dione (B5365651). semanticscholar.org Investigation into metal-free catalytic systems, such as organocatalytic pinacol (B44631) coupling reactions, could offer a greener alternative to traditional metal-based reductions. rsc.org Additionally, exploring photoredox catalysis could provide milder reaction conditions and improved yields. rsc.orgresearchgate.net A systematic study of various reducing agents and reaction conditions will be crucial to optimize the synthesis of the diol.

Furthermore, direct and regioselective functionalization of the phenanthrene (B1679779) core to introduce the dibromo and diol moieties in a one-pot or tandem reaction sequence would represent a significant advancement. researchgate.net This could involve leveraging modern synthetic techniques like C-H activation, which has shown promise in the synthesis of other phenanthrene derivatives. benthamdirect.com

Development of Highly Efficient Derivatization Strategies

The diol functionality in this compound serves as a versatile handle for a wide range of derivatization reactions. Future efforts should focus on creating a diverse library of derivatives with tailored properties.

Key areas for exploration include:

Etherification and Esterification: Alkylation or acylation of the hydroxyl groups can significantly impact the solubility, processability, and self-assembly behavior of the resulting materials. semanticscholar.orgacs.org Systematic studies on the influence of different alkyl and acyl chains on the material properties are warranted.

Conversion to Heterocycles: The diol can be a precursor to various heterocyclic systems. For instance, condensation reactions with diamines can yield quinoxaline (B1680401) derivatives, which are known for their interesting electronic properties. ossila.com

Polymerization: The dibromo functionality allows for the use of this compound as a monomer in various polymerization reactions, such as Suzuki and Sonogashira cross-coupling, to create novel conjugated polymers. unibe.chescholarship.org Research into the synthesis of both homopolymers and copolymers with other aromatic units could lead to materials with tunable band gaps and charge transport characteristics.

Advanced Characterization Techniques for Complex Assemblies

A deeper understanding of the structure-property relationships in materials derived from this compound requires the application of advanced characterization techniques. While standard techniques like NMR and mass spectrometry are essential for confirming molecular structures, more sophisticated methods are needed to probe the organization of these molecules in the solid state and in thin films. researchgate.netnih.gov

Future research should employ:

Advanced Spectroscopic Methods: Techniques such as steady-state and time-resolved fluorescence and phosphorescence spectroscopy can provide insights into the photophysical properties of the synthesized materials. researchgate.net

Microscopy and Imaging: Atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to visualize the morphology and self-assembly of derivatives on surfaces. semanticscholar.orgresearchgate.net

X-ray Diffraction: Single-crystal and powder X-ray diffraction studies are crucial for determining the precise three-dimensional packing of molecules in the solid state, which governs their electronic properties.

A comprehensive approach that combines multiple characterization techniques will be essential for building a holistic understanding of these complex materials. princeton.edu

Integration with Machine Learning and Artificial Intelligence for Material Design

The vast chemical space that can be explored through the derivatization of this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). researchgate.netrsc.org These computational tools can accelerate the discovery of new materials with desired properties. youtube.comelsevierpure.com

Future research in this area should focus on:

Predictive Modeling: Developing ML models to predict the electronic and optical properties of novel derivatives based on their molecular structure. researchgate.netresearchgate.net This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

Inverse Design: Utilizing generative AI models to propose new molecular structures based on a set of desired target properties. youtube.com This approach can guide synthetic chemists towards the most promising candidates for specific applications.

Data-Driven Synthesis: Employing AI to analyze existing chemical literature and experimental data to suggest optimal synthetic routes and reaction conditions. youtube.com

The integration of ML and AI has the potential to revolutionize the material design process, making it more efficient and targeted.

Expanding Applications in Emerging Technologies

Building on the established use of its precursor in organic electronics, research into this compound and its derivatives should explore a wider range of emerging technologies. ossila.com

Potential application areas include:

Chiral Materials: The phenanthrene core can be a scaffold for creating chiral molecules with interesting chiroptical properties, potentially leading to applications in circularly polarized light-emitting diodes (CP-OLEDs) and sensors. researchgate.net

Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs): The rigid structure and reactive sites of the diol make it a suitable building block for the synthesis of highly porous materials for gas storage, separation, and catalysis. ossila.com

Bio-imaging: Functionalized derivatives with aggregation-induced emission (AIE) properties could be developed for use as fluorescent probes in biological imaging. semanticscholar.org

By exploring these novel applications, researchers can expand the technological relevance of this compound beyond its current scope.

Q & A

Q. What are the standard synthetic routes for 2,7-dibromophenanthrene-9,10-diol, and how is purity ensured?

Methodological Answer: The diol derivative is typically synthesized via catalytic hydrogenation of 2,7-dibromophenanthrene-9,10-dione (PQ) using palladium or platinum catalysts under mild conditions . Post-synthesis purification involves column chromatography (silica gel, hexane/CH₂Cl₂) and recrystallization from toluene. Purity is confirmed by ¹H NMR (≥97% in CDCl₃) and high-resolution mass spectrometry (HRMS). Contaminants like residual solvents or unreacted starting materials are monitored via GC-MS .

Q. What characterization techniques are critical for structural validation of this compound?

Methodological Answer:

- X-ray crystallography : Determines molecular planarity and Br-substitution positions. For example, interplanar distances (3.47 Å) and centroid-centroid interactions (3.62–3.80 Å) confirm π-stacking behavior .

- ¹H/¹³C NMR : Assigns aromatic proton environments (δ 7.8–8.5 ppm) and carbonyl/diol group signals.

- UV-Vis and fluorescence spectroscopy : Identifies π→π* transitions (λ_max ~350 nm) and quantum yield for photophysical profiling .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do bromine substituents influence the HOMO-LUMO gap and charge transport in OLED applications?

Methodological Answer: Bromine at 2,7-positions lowers the LUMO (4.44 eV) and HOMO (6.99 eV), reducing the bandgap (ΔE = 2.55 eV) compared to non-brominated analogs. This enhances electron mobility in OLED emissive layers. Device optimization involves blending with host materials (e.g., dibenzoquinoxaline derivatives) to achieve external quantum efficiency (EQE) up to 39.1% . Computational DFT studies (e.g., Gaussian09) model charge distribution and predict interfacial dipole alignment .

Q. How can crystallographic data resolve discrepancies in reported melting points (e.g., 274.3°C vs. 331°C)?

Methodological Answer: Discrepancies may arise from polymorphism or impurities. Single-crystal X-ray diffraction (SC-XRD) identifies packing motifs (e.g., slipped antiparallel stacking in ), while differential scanning calorimetry (DSC) detects phase transitions. For 2,7-dibromophenanthrene derivatives, higher purity (>97%) typically correlates with melting points near 331°C .

Q. What reaction mechanisms govern the formation of quinoxaline derivatives from this compound?

Methodological Answer: The diol undergoes condensation with diamines (e.g., o-phenylenediamine) under acidic catalysis to form quinoxalines. Kinetic studies (monitored by FT-IR and LC-MS) reveal a two-step mechanism: (1) nucleophilic attack by the amine on the carbonyl group, and (2) dehydration to form the heterocyclic ring. Bromine substituents enhance electrophilicity, accelerating the reaction .

Q. How do π-π stacking interactions in the solid state affect charge transport in OFETs?

Methodological Answer: Face-to-face π-stacking (interplanar distance: 3.47 Å) facilitates charge delocalization in organic field-effect transistors (OFETs). Grazing-incidence X-ray scattering (GIXS) measures crystallite orientation, while space-charge-limited current (SCLC) experiments calculate hole mobility (µ_h ~10⁻³ cm²/V·s). Annealing thin films at 150°C improves crystallinity and device performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.